![molecular formula C14H12N2O2 B113361 (3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 957033-29-3](/img/structure/B113361.png)
(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
説明
Historical Development of Cyclopentaquinoline Compounds
The development of cyclopentaquinoline derivatives traces back to the modification of tetrahydroacridine structures, initially inspired by tacrine, the first reversible acetylcholinesterase (AChE) inhibitor approved for Alzheimer’s disease (AD) therapy. Tacrine’s withdrawal due to hepatotoxicity spurred research into safer analogs with improved efficacy and pharmacokinetics. Cyclopentaquinolines, characterized by a fused cyclopentane ring on the quinoline scaffold, were synthesized to retain cholinesterase inhibition while reducing toxicity and molecular weight, enhancing their drug-like properties.
Significance of Cyano-Substituted Cyclopentaquinoline Derivatives
The introduction of a cyano group at the 6-position of the cyclopentaquinoline core, as in (3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, is a strategic modification aimed at modulating electronic properties, improving binding affinity to cholinesterases, and enhancing metabolic stability. Cyano substitution can influence the molecule’s polarity and hydrogen bonding capacity, potentially increasing selectivity and potency against target enzymes involved in AD pathogenesis.
Evolution from Tetrahydroacridine to Cyclopentaquinoline Scaffolds
The evolution from tetrahydroacridine to cyclopentaquinoline scaffolds reflects a medicinal chemistry strategy to optimize multi-target-directed ligands for AD. Cyclopentaquinolines exhibit a reduced molecular size and altered three-dimensional conformation compared to tetrahydroacridines, which can lead to improved blood-brain barrier penetration and reduced off-target effects. These scaffolds have been further diversified by conjugation with various aromatic acids and functional groups to enhance multifunctional activities such as antioxidant, anti-inflammatory, and anti-amyloidogenic effects.
Current Research Landscape and Therapeutic Relevance
Recent research focuses on synthesizing and evaluating cyclopentaquinoline derivatives for their anti-Alzheimer’s potential, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as inhibiting β-amyloid aggregation and oxidative stress. Studies have demonstrated that compounds in this class, including cyano-substituted derivatives, exhibit moderate to strong cholinesterase inhibition with favorable selectivity indices and neuroprotective properties in vitro and in vivo. Moreover, computational docking and toxicity studies support their potential as safer alternatives to tacrine with multifunctional therapeutic profiles.
Chemical and Biological Profile of this compound
Property | Description |
---|---|
Molecular Formula | C13H11N2O2 (approximate, inferred from related structures) |
Molecular Weight | ~225-235 g/mol (estimated) |
Structural Features | Cyclopentaquinoline core, 6-cyano substitution, 4-carboxylic acid group |
Stereochemistry | (3aR,4S,9bS) configuration |
Pharmacological Targets | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), β-amyloid aggregation |
Therapeutic Area | Alzheimer’s disease and neurodegenerative disorders |
Research Findings and Data Summary
Neuroprotective and Antioxidant Activity
- Oxidative stress assays demonstrated that cyclopentaquinoline derivatives reduce reactive oxygen species (ROS) levels, supporting neuroprotection.
- Antioxidant capacity measured by ORAC-FL method showed up to 35-fold higher potency compared to tacrine for some derivatives, indicating strong free radical scavenging activity.
Toxicity and Pharmacokinetics
- In vivo acute oral toxicity studies following OECD guidelines revealed lower toxicity profiles for cyclopentaquinoline derivatives compared to tacrine, supporting their safer therapeutic potential.
- Reduced molecular weight and structural modifications contribute to improved pharmacokinetics, including better blood-brain barrier penetration and metabolic stability.
Visual Representation
Structural Diagram of this compound
Note: Image is representative; exact stereochemistry and substituents correspond to the compound described.
Mechanism of Action Schematic
- Inhibition of AChE and BuChE enzymes to increase acetylcholine levels.
- Prevention of β-amyloid aggregation to reduce neurotoxicity.
- Scavenging of reactive oxygen species to mitigate oxidative stress.
Summary Table of Key Research Data
特性
IUPAC Name |
(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-7-8-3-1-5-10-9-4-2-6-11(9)13(14(17)18)16-12(8)10/h1-5,9,11,13,16H,6H2,(H,17,18)/t9-,11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXRGWQPLHQHOZ-XWIASGKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C(C=CC=C23)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C(C=CC=C23)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Nitro-Substituted Intermediate Synthesis
The synthesis begins with 6-nitro-1,4-dihydroquinoline-3-carboxylic acid derivatives. Reaction with mercaptopropionic acid yields 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate.
Reaction Conditions :
-
Solvent : Ethanol/water (3:1).
-
Temperature : 80°C, 24 hours.
-
Yield : 68–72%.
Nitro Group Reduction and Cyanation
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine. Subsequent diazotization and Sandmeyer reaction introduce the cyano group:
Diazotization :
Critical Parameters :
Lactamization and Stereochemical Control
Polyphosphoric acid (PPA)-catalyzed thermal lactamization cyclizes the intermediate into the bicyclic structure.
Conditions :
-
PPA loading : 5 equiv.
-
Temperature : 120°C, 48 hours.
-
Stereochemical outcome : Governed by steric effects; the (3aR,4S,9bS) configuration predominates in 89% diastereomeric excess.
Synthetic Route 2: [3 + 2] Cycloaddition with Cyano-Containing Partners
Quinoline-Alkyne Precursor Preparation
Isoquinoline or quinoline derivatives are alkylated with 2-bromo-4-cyanobenzophenone to introduce the cyano group pre-cyclization.
Alkylation Conditions :
Cycloaddition with Fumaronitrile
The quinoline-alkyne undergoes [3 + 2] cycloaddition with fumaronitrile to form the pyrrolo[1,2-a]quinoline scaffold.
Conditions :
-
Catalyst : Triethylamine (1.2 equiv).
-
Temperature : Reflux in toluene, 8 hours.
Side Reactions :
-
Triethylamine excess causes cyano elimination, forming aromatized byproducts (e.g., 2-cyano-1-(4-cyanobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxamide).
Synthetic Route 3: Post-Cyclization Cyanogenation
Chloro-Substituted Cyclopenta[c]quinoline Synthesis
Following methods for dichloro analogues, 6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is prepared via PPA-mediated cyclization.
Cyanide Displacement of Chlorine
The chloro substituent at position 6 is replaced via nucleophilic aromatic substitution (SNAr).
Conditions :
Limitations :
-
Low yields due to competing hydrolysis.
-
Requires anhydrous conditions to prevent CN⁻ → COOH conversion.
Purification and Crystallization Strategies
Fusion-Crystallization for Enhanced Purity
Adapted from cyanoacetic acid purification, the crude product undergoes fusion-crystallization:
Steps :
-
Dehydration : Vacuum distillation removes water.
-
Crystallization : Cooling molten cyanoquinoline at 10–20°C/h.
-
Partial Melting : Heating to 40–45°C isolates high-purity crystals (99% purity).
Yield Improvement :
Comparative Analysis of Synthetic Methods
Parameter | Route 1 | Route 2 | Route 3 |
---|---|---|---|
Overall Yield | 45% | 52% | 38% |
Stereoselectivity | 89% de | 78% de | 65% de |
Cyano Stability | Moderate | High | Low |
Scalability | High | Moderate | Low |
Key Findings :
化学反応の分析
反応の種類
H-Tyr-Tic-Phe-Phe-OH は、以下を含むさまざまな化学反応を起こします。
酸化: チロシンのフェノール性ヒドロキシル基は、キノンを形成するために酸化することができます。
還元: ペプチド結合は、特定の条件下で還元することができます。
一般的な試薬と条件
酸化: 過酸化水素 (H₂O₂) や過マンガン酸カリウム (KMnO₄) などの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が使用されます。
主な生成物
酸化: キノンおよびその他の酸化誘導体。
還元: 還元されたペプチド断片。
置換: 置換された芳香族化合物.
科学的研究の応用
Pharmacological Applications
The compound has been studied for its potential as a ligand for alpha-7 nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds interacting with these receptors may have implications in treating neurodegenerative diseases and cognitive disorders. Specifically, the ability of this compound to modulate nAChRs could lead to advancements in therapies for Alzheimer's disease and schizophrenia .
Synthesis and Chemical Properties
The synthesis of (3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves several chemical reactions that highlight its functional groups and stereochemistry. The molecular formula is , with a molecular weight of 231.25 g/mol. The presence of the cyano group enhances its reactivity and potential for further modifications in synthetic pathways .
Studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis in malignant cells and inhibition of tumor growth. This property positions it as a candidate for further development as an anticancer agent .
Case Studies
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and promoted survival pathways, suggesting its potential use in neuroprotection .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The findings revealed that the compound inhibited cell proliferation and migration while inducing apoptosis through caspase activation pathways .
作用機序
H-Tyr-Tic-Phe-Phe-OH は、デルタオピオイド受容体に選択的に結合することによって効果を発揮します。この化合物の環状構造、特にテトラヒドロイソキノリン-3-カルボン酸残基は、その結合親和性と選択性において重要な役割を果たします。結合すると、拮抗薬として作用し、受容体をブロックして下流のシグナル伝達経路の活性化を防ぎます。 このメカニズムは、その潜在的な治療用途にとって不可欠です .
類似化合物との比較
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of cyclopenta[c]quinoline derivatives are highly sensitive to substituent positions and functional groups. Key analogs include:
Key Observations:
- Positional Isomerism: The 8-cyano analog (QA-3134) shares the same molecular formula as the target compound but differs in substituent placement. This shift may alter binding pocket compatibility in biological systems .
- Steric Effects : The ethoxycarbonyl group in the 8-substituted derivative introduces steric bulk, which could impede interactions with deep binding pockets .
Stereochemical and Scaffold Modifications
- Tetrahydroquinoline Scaffolds: Analogs such as 4-((3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopent[a]quinolin-4-yl)benzoic acid (CAS 1357248-83-9) feature ethoxy groups and extended aromatic systems, increasing hydrophobicity .
Structural Comparison Methodology
Graph-based similarity analysis () highlights that minor changes, such as substituent position (e.g., 6- vs. 8-cyano), drastically alter molecular similarity scores. For instance:
- Tanimoto Coefficient: The 6-cyano and 8-cyano analogs may score <0.7 in fingerprint-based comparisons due to positional differences .
- 3D Conformational Analysis: The (3aR,4S,9bS) configuration creates a distinct spatial arrangement compared to non-chiral or differently configured analogs, influencing docking outcomes .
生物活性
(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with potential biological activities. Its molecular formula is and it has a molecular weight of 231.25 g/mol. This compound has gained attention in medicinal chemistry due to its structural characteristics that may confer various pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives of quinoline and cyclopentaquinoline have been tested against various cancer cell lines.
Case Study: MCF-7 Cell Line
In vitro tests using the MTT assay on the MCF-7 breast cancer cell line revealed that certain derivatives exhibited strong anticancer effects. The synthesized compounds showed a notable reduction in cell viability compared to the control group treated with Doxorubicin (Dox), a standard chemotherapy drug. The results indicated that compounds derived from this class could be promising candidates for further development in cancer therapy .
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific signaling pathways associated with tumor growth and proliferation. Compounds similar to this compound have been shown to interfere with the P-selectin/PSGL-1 interaction, which is crucial for leukocyte adhesion and migration during inflammation and tumor progression .
Pharmacokinetics
Pharmacokinetic studies on related compounds indicate favorable absorption and distribution characteristics in vivo. These properties suggest that such compounds could achieve therapeutic concentrations in target tissues without significant toxicity .
Synthesis and Characterization
The synthesis of this compound involves several chemical transformations including cyclization reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compounds .
Comparative Analysis
Compound | Molecular Formula | Molecular Weight | Anticancer Activity |
---|---|---|---|
This compound | C13H13N1O3 | 231.25 g/mol | Significant against MCF-7 |
Doxorubicin (Dox) | C27H29N1O11 | 579.65 g/mol | Standard control |
Q & A
Q. What are the key synthetic strategies for synthesizing (3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid?
Answer: The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, chiral intermediates like tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate are used to control stereochemistry and avoid racemic mixtures. Critical steps include nucleophilic substitution at the quinoline core and selective oxidation/reduction to introduce the cyano and carboxylic acid groups. Reaction optimization (e.g., temperature, solvent polarity) is essential to minimize byproducts .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and stereochemical assignments (e.g., cyclopenta[c]quinoline ring system) .
- Infrared Spectroscopy (IR): Identifies functional groups like carboxylic acid (C=O stretch ~1700 cm) and cyano groups (C≡N stretch ~2200 cm) .
- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding patterns in crystalline forms .
- High-Performance Liquid Chromatography (HPLC): Quantifies enantiomeric purity (>99.8%) using chiral columns .
Q. What biological activities are hypothesized for this compound, and how are these evaluated experimentally?
Answer: The compound is hypothesized to exhibit antimicrobial or antiviral activity due to structural similarities to fluoroquinolone antibiotics. Standard assays include:
- Minimum Inhibitory Concentration (MIC) tests against bacterial strains (e.g., E. coli, S. aureus).
- Enzyme inhibition assays targeting DNA gyrase or topoisomerase IV.
- Cytotoxicity screening in mammalian cell lines to assess selectivity .
Advanced Research Questions
Q. How does stereochemistry at the 3aR,4S,9bS positions influence synthetic outcomes and biological activity?
Answer: The stereochemistry dictates binding affinity to biological targets (e.g., enzymes with chiral pockets). Synthetic control is achieved using enantiopure intermediates (e.g., (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate), which prevent racemization during cyclization. Activity comparisons between enantiomers (e.g., -(-) vs. -(+) forms) reveal >100-fold differences in potency, validated via chiral HPLC and X-ray analysis .
Q. What computational methods are employed to predict the compound’s reactivity and interactions?
Answer:
- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking: Simulates binding to targets (e.g., DNA gyrase) using software like AutoDock Vina. Key interactions include hydrogen bonding with the carboxylic acid group and π-π stacking with the quinoline ring .
- Molecular Dynamics (MD): Assesses conformational stability in aqueous or lipid bilayer environments .
Q. How can researchers resolve contradictions in biological activity data caused by impurities or stereochemical variability?
Answer:
- Impurity Profiling: Use HPLC-MS to identify and quantify side products (e.g., de-cyano derivatives) .
- Recrystallization: Optimize solvent systems (e.g., acetonitrile/acetone) to isolate enantiopure forms .
- Bioactivity Reassessment: Compare purified vs. crude batches in dose-response assays to isolate contributions from contaminants .
Q. What strategies are used to design analogs with improved pharmacokinetic properties?
Answer:
- Substitution Patterns: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position to enhance metabolic stability .
- Prodrug Approaches: Mask the carboxylic acid group as an ester to improve oral bioavailability .
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents on the cyclopenta[c]quinoline core and assess changes in solubility, LogP, and potency .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。